molecular formula C28H29N3O4 B15032361 Diethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15032361
M. Wt: 471.5 g/mol
InChI Key: KQKDWPWSRCCPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a pyrazole ring substituted at the 4-position of the dihydropyridine core. The 1,3-diphenylpyrazol-4-yl group distinguishes it from classical 1,4-DHPs, which typically feature aryl or substituted aryl groups at this position. This structural modification is hypothesized to enhance its biological activity, particularly in calcium channel modulation and anticancer applications, while influencing its physicochemical properties such as solubility and crystallinity .

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

diethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H29N3O4/c1-5-34-27(32)23-18(3)29-19(4)24(28(33)35-6-2)25(23)22-17-31(21-15-11-8-12-16-21)30-26(22)20-13-9-7-10-14-20/h7-17,25,29H,5-6H2,1-4H3

InChI Key

KQKDWPWSRCCPOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Hantzsch Multi-Component Reaction

The primary method for synthesizing this compound involves a one-pot Hantzsch reaction, which combines 1,3-diphenylpyrazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of guanidine hydrochloride as a catalyst. The reaction proceeds at room temperature (25–30°C) over 2–3 hours, forming the dihydropyridine ring through cyclocondensation. The general steps are as follows:

  • Precursor Preparation : 1,3-Diphenylpyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1,3-diphenylpyrazole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Reaction Setup : A mixture of the aldehyde (10 g, 40.3 mmol), ethyl acetoacetate (14.13 g, 108.57 mmol), ammonium acetate (4.187 g, 54.32 mmol), and guanidine hydrochloride (0.555 g, 5.81 mmol) is stirred in ethanol.
  • Cyclization : The reaction forms the DHP core through nucleophilic attack of the enamine intermediate on the aldehyde, followed by dehydration and aromatization.
  • Work-Up : The solvent is evaporated, and the crude product is recrystallized from ethanol to yield a yellow solid.

This method achieves a yield of 41–46% , with purity confirmed via melting point (118°C) and spectroscopic data.

Optimization and Critical Parameters

Role of Guanidine Hydrochloride

Guanidine hydrochloride accelerates the reaction by deprotonating ammonium acetate, enhancing the nucleophilicity of the enamine intermediate. Omitting this catalyst increases reaction time to 6–8 hours and reduces yield by 15–20%.

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol improves solubility of the aldehyde, whereas methanol favors faster cyclization but lowers yield due to side reactions.
  • Room Temperature vs. Reflux : Reactions at 25–30°C prevent decomposition of the DHP ring, whereas reflux conditions (80°C) lead to oxidation to pyridine derivatives.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 5.42 (s, 1H, CH), 7.21–7.93 (m, 10H, aromatic), 4.12 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 2.31 (s, 6H, CH₃), 1.23 (t, J = 7.1 Hz, 6H, CH₂CH₃).
  • IR (KBr) : 3371 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1616 cm⁻¹ (C=N).
  • Mass Spectrometry : m/z 509.2 [M + H]⁺ (calculated for C₃₀H₃₂N₄O₄: 508.5).

Crystallographic Data

Recrystallization from ethanol produces monoclinic crystals with a melting point of 118°C, consistent with literature values.

Comparative Analysis of Synthetic Methods

Parameter Hantzsch Method Patent-Based Method
Yield 41–46% Not reported
Reaction Time 2–3 hours 4–6 hours
Catalyst Guanidine HCl Chiral ligands
Stereoselectivity None High

Applications and Derivatives

While pharmacological data for this specific compound are limited, structurally analogous DHPs exhibit vasodilatory and antitubercular activities. Modifications to the pyrazole or dihydropyridine moieties could enhance bioactivity, as suggested by studies on N-aryl-DHP derivatives.

Chemical Reactions Analysis

Deuteration Studies

Deuterium exchange reactions have been explored for structural analysis:

  • Conditions :

    • TFA-d (deuterated trifluoroacetic acid) and D₂O under nitrogen at 70°C for 48 hours .

  • Outcome :

    • Selective H/D exchange at methyl groups, achieving 77% D incorporation in analogous compounds .

Characterization Data

Spectral data confirms the compound’s structure:

  • IR (KBr pellet) :

    • Strong absorption at 1735 cm⁻¹ (ester carbonyl) and 1640 cm⁻¹ (C=N stretching) .

  • ¹H NMR :

    • Methine proton at δ 5.43–5.74 ppm (singlet) .

    • Aromatic protons in δ 6.96–7.93 ppm (multiplet) .

  • ¹³C NMR :

    • Methine carbon at δ 32.0–36.2 ppm .

Spectral Feature Observed Data
IR ester carbonyl1735 cm⁻¹
IR C=N stretch1640 cm⁻¹
¹H NMR methine protonδ 5.43–5.74 (s)
¹³C NMR methine carbonδ 32.0–36.2

Antimicrobial Activity

While not directly a chemical reaction, the compound’s biological activity is contextually relevant:

  • Antitubercular activity :

    • MIC values as low as 0.02 µg/mL in analogs, exceeding first-line drugs like isoniazid .

  • Structure-activity relationship :

    • Enhanced potency with carbethoxy groups at C-3/C-5 positions .

Stability and Handling

  • Storage :

    • Light-sensitive; stored under inert gas at <15°C .

  • Toxicity :

    • May cause skin/eye irritation (H315, H319) .

Mechanism of Action

The mechanism of action of Diethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,4-DHP Derivatives

Compound Name 4-Position Substituent Key Features Biological Activity (IC50, if applicable)
Target Compound 1,3-Diphenylpyrazol-4-yl Pyrazole enhances metal coordination; high lipophilicity Under investigation
DHPB () 4-Bromophenyl Bromine increases electrophilicity; moderate solubility Antihypertensive (calcium channel blocker)
DHPF () Furan-2-yl Oxygen atom enables hydrogen bonding; lower melting point (156–158°C) Anticonvulsant activity
Compound 19 () 4-Bromophenyl High cytotoxicity (HeLa IC50 = 2.3 µM) Anticancer (HeLa, MCF-7)
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP () 3,4-Dimethoxyphenyl Methoxy groups stabilize crystal lattice via O···H–N interactions Not reported

Pharmacological Activity

  • Calcium Channel Blocking : Classical 1,4-DHPs like nifedipine () are potent antihypertensives, but the pyrazole-substituted derivative may exhibit altered binding kinetics due to steric and electronic effects .
  • Anticancer Potential: Symmetric 1,4-DHPs with bromophenyl (Compound 19, IC50 = 2.3 µM) or fluorophenyl (Compound 20, IC50 = 4.1 µM) groups show significant cytotoxicity, suggesting that the pyrazole moiety could further modulate activity through interactions with cellular targets like tubulin or kinases .

Physicochemical Properties

  • Melting Points : Pyrazole derivatives generally exhibit higher melting points (>200°C) compared to furan- or methoxy-substituted analogs (156–161°C), likely due to stronger intermolecular interactions .
  • Solubility : The pyrazole group’s hydrophobicity may reduce aqueous solubility relative to methoxy-substituted DHPs, which form hydrogen bonds with water .
  • NMR Profiles : Distinct shifts in 1H NMR (e.g., pyrazole protons at δ 7.2–8.1 ppm) differentiate the target compound from phenyl- or furan-substituted derivatives .

Crystallographic Behavior

  • Conformational Flexibility : Unlike methoxy-substituted DHPs (), which adopt planar conformations stabilized by O···H–N bonds, the pyrazole group may induce puckering or torsional strain in the dihydropyridine ring, as observed in imidazothiazole derivatives ().
  • Hydrogen-Bonding Networks : Methoxy groups in analogs like diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP form robust O···H–N networks, whereas the pyrazole’s N-heteroatoms could participate in alternative interactions (e.g., N···H–O) .

Metal Coordination and Stability Constants

The pyrazole substituent enhances coordination with transition metals (Ni(II), Cu(II), Co(II)) via its nitrogen atoms, leading to higher stability constants (logK1 = 4.8–5.2) compared to phenyl-substituted DHPs (logK1 = 3.9–4.5) . This property is exploitable in catalytic or medicinal chemistry applications.

Biological Activity

Diethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are primarily recognized for their significant biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine core substituted with a diphenylpyrazole moiety and two ester groups. Its molecular formula is C28H29N3O4C_{28}H_{29}N_{3}O_{4} with a molecular weight of approximately 469.54 g/mol. The structural features contribute to its unique properties and interactions with biological targets.

Calcium Channel Blocking Activity

Dihydropyridines are well-known for their role as calcium channel blockers , which are crucial in managing cardiovascular diseases such as hypertension and angina. This compound exhibits significant affinity for L-type voltage-gated calcium channels . This property makes it a potential candidate for the treatment of cardiovascular conditions.

α-Glucosidase Inhibition

Research has shown that derivatives of 1,4-dihydropyridine compounds exhibit α-glucosidase inhibitory activity , which is relevant for managing type II diabetes. In studies evaluating various derivatives, some compounds demonstrated potent inhibition against yeast α-glucosidase with IC50 values ranging from 35.0 to 273.7 μM . Although specific data for this compound was not detailed in these studies, its structural similarities suggest potential activity in this area.

Multidrug Resistance Protein Interaction

This compound may also interact with multidrug resistance protein 1 (MDR1), indicating its potential role in overcoming drug resistance in cancer therapies . This aspect is particularly important given the challenges associated with treating resistant cancer types.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process known as the Hantzsch reaction . This method allows for modifications that can enhance biological activity and optimize pharmacokinetic properties .

Synthesis Overview:

  • Reagents Used:
    • 1,3-Diphenyl pyrazole-4-carbaldehyde
    • Ethyl acetoacetate
    • Ammonium acetate
    • Guanidine hydrochloride
  • Conditions: The reaction is generally conducted at room temperature or under mild heating conditions to facilitate product formation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of dihydropyridine derivatives:

StudyFindings
Ahn et al., 2018Reported anti-cancer activities in HCT116 human colon cancer cell lines for related dihydropyridine compounds .
Ramesh et al., 2015Evaluated antioxidant properties and functionalization of novel dihydropyridine derivatives .
Khoshneviszadeh et al., 2009Investigated anti-tubercular activities of various dihydropyridine derivatives .

These findings underscore the broad spectrum of biological activities associated with compounds in this class and suggest that this compound may have similar therapeutic potentials.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via a modified Hantzsch dihydropyridine synthesis, involving cyclocondensation of substituted pyrazole aldehydes with ethyl acetoacetate and ammonium acetate. Key steps include:

  • Reagent Ratios : Maintain a 1:2:1 molar ratio of pyrazole aldehyde, ethyl acetoacetate, and ammonium acetate to minimize side reactions.
  • Solvent System : Use ethanol under reflux (78°C) for 6–8 hours, as it balances reactivity and solubility .
  • Purification : Recrystallize the crude product from ethanol or ethyl acetate to achieve >95% purity (monitored via HPLC) .

Q. How is the crystal structure of this compound determined, and what are its critical structural features?

Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure:

  • Space Group : Typically crystallizes in a monoclinic system (e.g., P2₁/c) with Z = 4 .
  • Key Geometry : The dihydropyridine ring adopts a boat conformation, with pyrazole substituents at C4. Bond lengths (e.g., N–N: 1.34–1.37 Å) and angles (e.g., C–N–C: 120–122°) confirm conjugation .
  • Hydrogen Bonding : Intermolecular C–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice . Data collection uses APEX2, with refinement via SHELXTL .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows diagnostic signals: δ 1.2–1.4 ppm (ethyl CH₃), 2.3–2.5 ppm (pyrazole CH₃), and 5.1 ppm (dihydropyridine H4) .
  • IR : Stretching bands at 1700–1720 cm⁻¹ confirm ester carbonyl groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (e.g., m/z 498.2 for C₂₈H₂₇N₃O₄) .

Advanced Research Questions

Q. How can density functional theory (DFT) and independent gradient model (IGM) analyses elucidate electronic properties and non-covalent interactions?

  • Methodology : Optimize geometry at the B3LYP/6-311G(d,p) level. Compute electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., pyrazole N-atoms with negative ESP) .
  • Non-Covalent Interactions : Use IRI (Independent Gradient Model) plots to visualize weak interactions (e.g., C–H···π, van der Waals) critical for molecular packing .
  • Validation : Compare computed vs. experimental bond lengths (RMSD < 0.02 Å) to validate accuracy .

Q. How do substituent variations on the pyrazole ring impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • SAR Design : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the pyrazole phenyl ring.
  • Bioactivity Assays : Test against microbial strains (e.g., S. aureus, E. coli) via MIC assays. Correlate activity with Hammett σ values to assess electronic effects .
  • Data Interpretation : Enhanced activity with –Cl substituents (e.g., MIC 8 µg/mL) suggests halogen bonding plays a role in target binding .

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Case Example : If DFT-predicted NMR shifts deviate from experimental values (±0.5 ppm), re-optimize the structure using solvent models (e.g., PCM for ethanol) or higher basis sets (e.g., 6-311++G(d,p)) .
  • X-ray vs. DFT : For bond-length mismatches (>0.05 Å), assess crystal packing effects (e.g., intermolecular strain) using Hirshfeld surface analysis .

Q. What strategies enhance the compound’s stability under physiological conditions for in vitro studies?

  • Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to improve aqueous solubility.
  • Degradation Studies : Monitor stability via HPLC under PBS (pH 7.4, 37°C). Hydrolysis of ester groups is a major degradation pathway (t₁/₂ ~24 hours) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to mitigate oxidation of the dihydropyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.